2-(2,3,4-Trimethoxyphenyl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H19NO3 |
|---|---|
Molecular Weight |
237.29 g/mol |
IUPAC Name |
2-(2,3,4-trimethoxyphenyl)pyrrolidine |
InChI |
InChI=1S/C13H19NO3/c1-15-11-7-6-9(10-5-4-8-14-10)12(16-2)13(11)17-3/h6-7,10,14H,4-5,8H2,1-3H3 |
InChI Key |
ZRKIAKZEEROPFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2CCCN2)OC)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of 2 2,3,4 Trimethoxyphenyl Pyrrolidine
Retrosynthetic Analysis of the 2-(2,3,4-Trimethoxyphenyl)pyrrolidine Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. ias.ac.inhilarispublisher.comairitilibrary.com For this compound, the primary disconnections involve the bonds forming the pyrrolidine (B122466) ring.
A logical retrosynthetic strategy begins by disconnecting the C-N and C-C bonds of the pyrrolidine ring. One common approach is a disconnection that leads back to a γ-amino ketone or a related precursor. This can be envisioned through the following key transformations in the reverse-synthetic direction:
C-N Bond Disconnection: Cleavage of a carbon-nitrogen bond within the ring can simplify the structure to a linear amino alcohol or amino ketone.
C-C Bond Disconnection: A crucial disconnection is often made at the C2-C3 or C4-C5 bond, which can arise from cyclization reactions such as Michael additions or reductive aminations.
A plausible retrosynthetic pathway for this compound is outlined below. The target molecule can be traced back to a 1,4-dicarbonyl compound or a γ-nitroketone. The trimethoxyphenyl group would originate from a corresponding benzaldehyde (B42025) or a related aromatic starting material, such as 2,3,4-trimethoxybenzaldehyde (B140358). The pyrrolidine ring itself is often constructed via a [3+2] cycloaddition reaction, which provides a powerful method for assembling the five-membered ring system. chemistryviews.org
Figure 1: Retrosynthetic Analysis
Established and Novel Synthetic Routes to this compound
Various synthetic routes have been developed for pyrrolidine derivatives, many of which are adaptable for the synthesis of the title compound. diva-portal.org These methods can be broadly categorized into linear/convergent syntheses and more expedited modern approaches.
Linear syntheses involve a sequential modification of a starting material through several steps. A common linear approach to 2-aryl-pyrrolidines starts with an appropriately substituted aromatic aldehyde. For instance, a Knoevenagel condensation between 2,3,4-trimethoxybenzaldehyde and a methylene-active compound, followed by Michael addition and subsequent reductive cyclization, represents a classic multi-step route.
Convergent syntheses involve preparing different fragments of the molecule separately before combining them in a later step. For this compound, one fragment could be the trimethoxyphenyl unit attached to a side chain, while the other could be a four-carbon chain containing the nitrogen precursor. These are then coupled and cyclized to form the final product.
One established method involves the reaction of an N-protected proline derivative with an organometallic reagent derived from a trimethoxy-substituted bromobenzene, although this places the aromatic group at a different position if not carefully planned. A more direct approach is the condensation of a γ-amino ketone, which can be prepared in a multi-step sequence.
Modern synthetic chemistry emphasizes efficiency, leading to the development of expedited procedures that reduce reaction times and improve yields.
One-Pot Reactions: Multicomponent reactions (MCRs) are a hallmark of one-pot synthesis, where three or more reactants are combined to form a product that incorporates portions of all reactants. nih.govbeilstein-journals.org The synthesis of substituted pyrrolidines can be achieved via a one-pot operation involving an aldehyde, an amino acid, and a dipolarophile. nih.gov This strategy allows for the rapid construction of the pyrrolidine core with high efficiency.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. ijpsjournal.com It allows for rapid and uniform heating, often leading to significantly reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govnih.gov The synthesis of pyrrolidine-fused heterocycles, for example, has been shown to be significantly more efficient under microwave conditions, with reaction times decreasing from hours to minutes. ijpsjournal.comnih.gov This technology is highly applicable to key steps in the synthesis of this compound, such as cycloaddition or cyclization reactions. rsc.org
| Method | Conditions | Reaction Time | Yield | Reference |
| Conventional Heating | Reflux in chlorobenzene (B131634) (135 °C) | 8 hours | 50% | nih.gov |
| Microwave-Assisted | Microwave Irradiation (135 °C) | 4 hours | 41% | nih.gov |
| Microwave-Assisted (N-alkylation) | DMF, 75 °C | 5-30 minutes | High | nih.gov |
This table presents comparative data for the synthesis of a pyrrolidine-fused chlorin (B1196114) derivative, illustrating the typical time reduction achieved with microwave assistance.
Stereoselective and Asymmetric Synthesis of this compound Enantiomers
The biological activity of chiral molecules often resides in a single enantiomer. Therefore, the development of stereoselective and asymmetric syntheses to produce enantiomerically pure compounds is of paramount importance. nih.govnih.gov
A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org
In the context of pyrrolidine synthesis, chiral auxiliaries such as Evans oxazolidinones or Oppolzer's camphorsultam can be attached to one of the precursors. wikipedia.org For example, an acyclic precursor containing a chiral auxiliary can undergo a diastereoselective Michael addition or alkylation, followed by cyclization. The steric bulk and electronic properties of the auxiliary block one face of the molecule, forcing the incoming reagent to attack from the opposite face, thus controlling the formation of the new stereocenter.
Asymmetric catalysis is a highly efficient method for synthesizing chiral compounds, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. organic-chemistry.org The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with alkenes is one of the most powerful methods for the enantioselective synthesis of pyrrolidines. rsc.org
This reaction can be catalyzed by various chiral metal complexes (e.g., copper, silver, or cobalt) ligated with chiral ligands. organic-chemistry.orgrsc.org The choice of metal and ligand is crucial for achieving high levels of stereocontrol. organic-chemistry.org For the synthesis of the target molecule, an electron-deficient alkene would react with an azomethine ylide generated in situ from an imine of 2,3,4-trimethoxybenzaldehyde in the presence of a chiral catalyst. The catalyst creates a chiral environment that directs the cycloaddition to proceed with high enantioselectivity.
| Catalyst System | Reaction Type | Stereoselectivity | Key Feature | Reference |
| Ag₂CO₃ / Chiral Ligand | [3+2] Cycloaddition | Good to Excellent dr | Forms up to four stereocenters | chemistryviews.orgua.es |
| Cobalt / BOX Ligand | Hydroalkylation | High ee (up to 97%) | Regioselective C3-alkylation | organic-chemistry.org |
| Nickel / BOX Ligand | Isomerization/Hydroalkylation | High ee | Regioselective C2-alkylation | organic-chemistry.org |
| TiCl₄ | Multicomponent Reaction | High dr (99:1) | Diastereoselective pyrrolidine formation | nih.govpurdue.edu |
This table summarizes various catalytic systems used for the stereoselective synthesis of substituted pyrrolidines, which are applicable principles for the target compound.
Chiral Resolution Techniques for this compound Intermediates
The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the separation of enantiomers, a process known as chiral resolution, is a critical step in the synthesis of optically active compounds. For intermediates leading to this compound, several classical and modern resolution techniques can be employed.
Diastereomeric Salt Formation: This is the most common method for resolving racemic mixtures. wikipedia.org It involves reacting the racemic compound, if it is an acid or a base, with a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization. nii.ac.jpnih.gov For a racemic amine intermediate of this compound, a chiral acid like tartaric acid or mandelic acid can be used as the resolving agent. wikipedia.org The choice of solvent is crucial in this process as it can significantly influence the solubility difference between the diastereomeric salts. nih.gov After separation, the desired enantiomer of the amine can be recovered by treatment with a base to break the salt. wikipedia.org
Preferential Crystallization: This technique, also known as resolution by entrainment, is applicable to conglomerate-forming systems, where the two enantiomers crystallize separately. The process involves seeding a supersaturated solution of the racemate with crystals of one enantiomer, which then selectively crystallizes out. While less common than diastereomeric salt formation, it offers a direct method for obtaining pure enantiomers without the need for a resolving agent.
Kinetic Resolution: In kinetic resolution, the two enantiomers of a racemic mixture react at different rates with a chiral catalyst or reagent. enamine.net This results in an enantioenriched sample of the less reactive enantiomer. enamine.net For instance, acylative kinetic resolution using a chiral acylating agent can be employed to separate racemic amines. whiterose.ac.uk One enantiomer will be acylated faster, leaving the other enantiomer in excess. Enzymatic reactions are also widely used for kinetic resolution due to their high stereoselectivity. whiterose.ac.uk For example, a lipase (B570770) could be used to selectively acylate one enantiomer of a pyrrolidine-containing alcohol intermediate. A dynamic kinetic resolution (DKR) is an even more efficient variation where the less reactive enantiomer is continuously racemized, theoretically allowing for a 100% yield of the desired enantiomer. rsc.org The dynamic kinetic resolution of N-Boc-2-lithiopyrrolidine has been achieved with high enantioselectivity in the presence of a chiral diamine ligand. rsc.org
| Resolution Technique | Principle | Key Considerations |
| Diastereomeric Salt Formation | Formation of diastereomeric salts with different physical properties. wikipedia.org | Choice of resolving agent and solvent are critical for successful separation. nih.gov |
| Preferential Crystallization | Seeding a supersaturated solution with one enantiomer to induce its crystallization. | Only applicable to conglomerate-forming systems. |
| Kinetic Resolution | Differential reaction rates of enantiomers with a chiral catalyst or reagent. enamine.net | Can provide high enantiomeric excess; dynamic versions can achieve theoretical 100% yield. rsc.org |
Derivatization Strategies and Analogue Synthesis of this compound
The synthesis of analogues of this compound is a key strategy in drug discovery to explore the structure-activity relationship (SAR) and optimize pharmacological properties. Derivatization can be targeted at several positions within the molecule.
The secondary amine of the pyrrolidine ring is a prime site for modification. A variety of substituents can be introduced through N-alkylation or N-acylation reactions.
N-Alkylation: The nitrogen can be alkylated using various alkyl halides or by reductive amination. For instance, N-benzylation can be achieved by reacting the pyrrolidine with benzyl (B1604629) chloride. The synthesis of N-aryl-substituted pyrrolidines has been accomplished through the reductive amination of diketones with anilines, a process that can be catalyzed by iridium complexes via transfer hydrogenation. nih.gov
N-Acylation and N-Sulfonylation: Acyl groups can be introduced by reacting the pyrrolidine with acid chlorides or anhydrides. Similarly, sulfonamides can be prepared using sulfonyl chlorides, such as p-toluenesulfonyl chloride. researchgate.net These modifications can significantly alter the electronic and steric properties of the nitrogen atom, influencing its basicity and ability to form hydrogen bonds. The synthesis of N-substituted pyrrolidines bearing a 1,2,4-triazole (B32235) ring has been reported, showcasing the versatility of modifying the pyrrolidine nitrogen with heterocyclic moieties.
Synthesis of N-Heterocyclic Derivatives: More complex heterocyclic systems can be attached to the pyrrolidine nitrogen. For example, N-benzyl-2-(5-substituted 1,3,4-oxadiazolyl) pyrrolidine derivatives have been synthesized from L-proline, demonstrating a pathway to incorporate oxadiazole rings. researchgate.net
| Modification | Reagents and Conditions | Resulting Functional Group |
| N-Alkylation | Alkyl halides, Reductive amination with aldehydes/ketones | Tertiary amine |
| N-Acylation | Acid chlorides, Anhydrides | Amide |
| N-Sulfonylation | Sulfonyl chlorides | Sulfonamide |
| N-Heterocycle Formation | Varies depending on the heterocycle | N-linked heterocycle |
Modifying the substitution pattern on the trimethoxyphenyl ring can provide valuable insights into the SAR. The electronic and steric properties of this moiety can be fine-tuned by introducing or altering substituents.
Synthesis of Analogues with Different Phenyl Substituents: The synthesis of pyrrolidine derivatives with differently substituted phenyl rings is a common strategy. While the specific synthesis of analogues with varied substitution on the 2,3,4-trimethoxyphenyl ring is not extensively detailed in readily available literature, general methods for the synthesis of 2-arylpyrrolidines can be adapted. For example, copper-catalyzed coupling of styrenes with potassium β-aminoethyltrifluoroborates provides a route to 2-arylpyrrolidines. nih.gov By using appropriately substituted styrenes, analogues with different substitution patterns on the phenyl ring could be synthesized.
The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines offers another route where the aromatic component can be varied. mdpi.com For instance, the synthesis of 5-(3,4,5-trimethoxyphenyl)-1-(2-fluorophenyl)pyrrolidin-2-one has been reported. researchgate.net This methodology could potentially be adapted to use starting materials that would lead to the desired 2,3,4-trimethoxy substitution pattern with additional modifications on the phenyl ring.
Introducing substituents at the C3, C4, and C5 positions of the pyrrolidine ring can significantly impact the molecule's conformation and biological activity.
Functionalization at C3 and C4: The synthesis of highly substituted pyrrolidines is often achieved through cycloaddition reactions. acs.org For instance, the iridium-catalyzed reductive generation of azomethine ylides from tertiary amides and their subsequent [3+2] dipolar cycloaddition with alkenes allows for the construction of polysubstituted pyrrolidines. acs.org This method offers control over the stereochemistry at multiple centers. Direct C-H functionalization is also an emerging strategy. For example, a direct C-H functionalization approach has been reported for accessing C3-alkylated 2-pyridone derivatives, and similar logic could be explored for the pyrrolidine ring. rsc.org
Functionalization at C5: The synthesis of 1,5-disubstituted pyrrolidin-2-ones from donor-acceptor cyclopropanes demonstrates a method for introducing substituents at the C5 position. mdpi.com
A summary of derivatization strategies is presented in the table below.
| Position of Modification | Type of Modification | Potential Synthetic Approaches |
| Pyrrolidine Nitrogen | N-Alkylation, N-Acylation, N-Sulfonylation | Reaction with electrophiles, Reductive amination nih.gov |
| Trimethoxyphenyl Moiety | Introduction/alteration of substituents | Use of substituted starting materials in 2-arylpyrrolidine synthesis nih.gov |
| Other Pyrrolidine Ring Positions | Alkylation, Amination, etc. | Cycloaddition reactions, C-H functionalization acs.orgrsc.org |
Green Chemistry Principles in the Synthesis of this compound and Its Derivatives
The principles of green chemistry aim to design chemical processes that are environmentally benign. The application of these principles to the synthesis of pyrrolidines and their derivatives is an active area of research.
Atom Economy: Synthetic routes with high atom economy are desirable as they generate less waste. rsc.org Cycloaddition reactions, such as the [3+2] cycloaddition of azomethine ylides, are inherently atom-economical as all the atoms of the reactants are incorporated into the product. acs.org
Use of Green Solvents: The choice of solvent is a key aspect of green chemistry. The use of water or other environmentally friendly solvents is encouraged. mdpi.com The synthesis of N-aryl-substituted pyrrolidines has been demonstrated in water. nih.gov Additionally, research into green alternatives for commonly used toxic solvents like N-methyl-2-pyrrolidone (NMP) has identified options such as dihydrolevoglucosenone (Cyrene) and γ-valerolactone (GVL). ehu.es
Catalysis: The use of catalysts, especially those that are highly efficient and can be recycled, is a cornerstone of green chemistry. Biocatalysis, using enzymes to perform chemical transformations, offers several advantages, including high selectivity, mild reaction conditions, and the use of renewable resources. acs.org For example, transaminases have been used for the asymmetric synthesis of 2-substituted pyrrolidines. acs.org
Energy Efficiency: Microwave-assisted synthesis has emerged as a powerful tool in green chemistry. Microwave heating can significantly reduce reaction times and improve yields compared to conventional heating methods. While not specifically reported for this compound, microwave-assisted synthesis has been successfully applied to the synthesis of various pyrrolidine derivatives.
| Green Chemistry Principle | Application in Pyrrolidine Synthesis |
| Atom Economy | [3+2] Cycloaddition reactions are highly atom-economical. acs.org |
| Green Solvents | Use of water and other benign solvents. nih.govmdpi.com |
| Catalysis | Biocatalysis with enzymes like transaminases for asymmetric synthesis. acs.org |
| Energy Efficiency | Microwave-assisted synthesis to reduce reaction times and energy consumption. |
Advanced Spectroscopic and Structural Elucidation of 2 2,3,4 Trimethoxyphenyl Pyrrolidine and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is a powerful, non-destructive technique that maps the chemical environment of magnetically active nuclei, primarily ¹H (proton) and ¹³C (carbon-13), within a molecule. nih.gov A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete and unambiguous assignment of all proton and carbon signals in 2-(2,3,4-Trimethoxyphenyl)pyrrolidine.
1D-NMR Techniques (¹H, ¹³C, DEPT)
One-dimensional NMR provides fundamental information about the number and type of protons and carbons in the molecule.
¹H-NMR Spectroscopy : The proton NMR spectrum reveals the number of distinct proton environments, their electronic surroundings (chemical shift), the number of neighboring protons (multiplicity), and their relative quantities (integration). For this compound, the spectrum would exhibit characteristic signals for the aromatic protons, the protons on the pyrrolidine (B122466) ring, and the protons of the three methoxy (B1213986) groups. Aromatic protons on a substituted ring typically appear in the downfield region (δ 6.5-8.0 ppm), while the aliphatic protons of the pyrrolidine ring resonate in the upfield region (δ 1.5-4.5 ppm). pearson.com The methoxy group protons are expected to appear as sharp singlets around δ 3.8-4.0 ppm. mdpi.com
¹³C-NMR Spectroscopy : The ¹³C NMR spectrum shows a single peak for each unique carbon atom in the molecule. The chemical shifts are indicative of the carbon's hybridization and electronic environment. Aromatic carbons typically resonate between δ 110-160 ppm. The aliphatic carbons of the pyrrolidine ring would appear further upfield, generally in the δ 20-70 ppm range. chemicalbook.com The methoxy carbons are expected around δ 55-65 ppm. rsc.org
DEPT (Distortionless Enhancement by Polarization Transfer) : This experiment is run in conjunction with the ¹³C NMR to determine the number of hydrogens attached to each carbon. DEPT-90 experiments show only CH (methine) carbons, while DEPT-135 experiments show CH and CH₃ (methyl) carbons as positive signals and CH₂ (methylene) carbons as negative signals. This technique is crucial for distinguishing between the CH and CH₂ groups within the pyrrolidine ring and confirming the methoxy groups.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments provide correlational data that is crucial for assembling the molecular structure from the 1D spectral information. slideshare.netwikipedia.org
COSY (Correlation Spectroscopy) : This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu In this compound, COSY would show correlations between adjacent protons in the pyrrolidine ring (H-2 with H-3, H-3 with H-4, H-4 with H-5). It would also confirm the coupling between the two adjacent aromatic protons (H-5' and H-6').
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). epfl.ch HSQC is essential for definitively assigning the carbon signals based on the more easily assigned proton spectrum. For example, the proton signal assigned to C2-H would show a cross-peak to the carbon signal of C2.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment detects correlations between protons that are close in space, irrespective of their through-bond connectivity. rsc.org For this compound, NOESY can confirm the spatial proximity between the pyrrolidine C2-H and the aromatic C6'-H, which helps to define the conformation of the molecule around the C-C bond connecting the two rings. In derivatives with multiple chiral centers, NOESY is critical for determining relative stereochemistry.
Table 2: Expected Key 2D-NMR Correlations for Structural Confirmation
Advanced NMR for Complex Mixture Analysis and Reaction Monitoring in Research
Beyond simple structure elucidation, NMR is a valuable tool for monitoring the progress of chemical reactions in real-time. pharmtech.commagritek.com During the synthesis of this compound or its derivatives, a series of ¹H NMR spectra can be acquired at regular intervals directly from the reaction mixture. nih.gov This allows researchers to track the disappearance of starting material signals and the concurrent appearance and growth of product signals, providing crucial kinetic data and insight into reaction mechanisms, including the detection of transient intermediates. beilstein-journals.org This approach is a key component of Process Analytical Technology (PAT). pharmtech.com Furthermore, the quantitative nature of NMR allows for the analysis of complex mixtures without prior separation, which is useful in assessing the purity of synthetic products or identifying multiple compounds in a single sample. magritek.com
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy (typically to within 5 ppm). wvu.eduresearchgate.net For this compound (C₁₃H₁₉NO₃), the theoretical exact mass of its protonated molecular ion [M+H]⁺ is 238.1438 Da. An HRMS measurement yielding a value very close to this theoretical mass would confirm the elemental composition, ruling out other potential formulas with the same nominal mass. This technique is fundamental in both confirming the identity of a synthesized compound and identifying unknown molecules, such as metabolites. nih.govmdpi.com
Tandem Mass Spectrometry (MS/MS) for Elucidating Fragmentation Pathways and Structural Motifs
Tandem mass spectrometry (MS/MS) involves isolating the molecular ion (or another ion of interest) and subjecting it to collision-induced dissociation (CID) to generate fragment ions. nih.gov The resulting fragmentation pattern is a structural fingerprint of the molecule, providing valuable information about its substructures and connectivity. chemguide.co.uk
For protonated this compound, characteristic fragmentation pathways can be predicted based on studies of similar α-pyrrolidinophenone structures. wvu.eduwvu.edu A primary and often dominant fragmentation is the neutral loss of the pyrrolidine ring (71 Da) or cleavage to form a pyrrolidinium (B1226570) iminium ion. researchgate.net Subsequent fragmentations would likely involve the trimethoxyphenyl moiety, such as the sequential loss of methyl radicals (•CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy groups. These fragmentation patterns are crucial for distinguishing between isomers and identifying specific structural motifs within a class of compounds. wvu.edu
Table 3: Plausible HRMS/MS Fragmentation Pathways for [C₁₃H₁₉NO₃+H]⁺
Application in In Vitro Metabolite Identification and Stability Studies
Understanding a compound's metabolic fate is critical in research. In vitro systems, such as human liver microsomes (HLM) or hepatocytes, are used to simulate metabolic processes. researchgate.net HRMS is employed to profile the metabolites formed during these incubations. nih.gov The process involves comparing the LC-HRMS chromatograms of a sample at time zero with samples incubated for a certain period. New peaks that appear are potential metabolites.
The high mass accuracy of HRMS allows for the prediction of the elemental formula of these unknown metabolites. The mass shift from the parent drug indicates the type of metabolic reaction that has occurred (e.g., +15.9949 Da for hydroxylation, -14.0157 Da for O-demethylation). Tandem MS/MS is then used to analyze these potential metabolites. By comparing the fragmentation pattern of a metabolite to that of the parent compound, the location of the metabolic modification can often be determined. For instance, a modification on the aromatic ring would shift the m/z of fragments containing that ring, while fragments from the pyrrolidine ring would remain unchanged. researchgate.netproquest.com These studies are also used to assess metabolic stability by monitoring the rate of disappearance of the parent compound over time.
Table 4: Common Metabolic Transformations and Corresponding Mass Shifts
X-ray Crystallography for Absolute Configuration Determination and Solid-State Conformational Analysis
X-ray crystallography stands as the most definitive method for the determination of the three-dimensional structure of a crystalline compound, providing precise information on bond lengths, bond angles, and the absolute configuration of chiral centers. For a chiral molecule like this compound, single-crystal X-ray diffraction is an indispensable tool for unambiguously establishing the spatial arrangement of its atoms.
The determination of the absolute configuration relies on the phenomenon of anomalous dispersion (or resonant scattering). When the wavelength of the incident X-rays is near the absorption edge of an atom in the crystal, the scattering factor of that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of diffraction spots (hkl) and (-h-k-l) are equal. By carefully measuring the intensity differences between these Bijvoet pairs, the absolute stereochemistry of the molecule can be determined. While this effect is more pronounced for heavier atoms, modern diffractometers and techniques allow for the reliable determination of the absolute configuration of light-atom organic molecules containing only carbon, nitrogen, and oxygen.
Beyond establishing absolute stereochemistry, X-ray crystallography provides a detailed picture of the molecule's conformation in the solid state. The conformation adopted in a crystal is influenced by a combination of intramolecular forces (such as steric hindrance and electronic effects) and intermolecular interactions (like hydrogen bonding and van der Waals forces) that maximize packing efficiency. For this compound, analysis would reveal the puckering of the pyrrolidine ring (which typically adopts an envelope or twist conformation) and the rotational orientation (torsion angle) of the trimethoxyphenyl group relative to the pyrrolidine ring. lumenlearning.com These parameters are crucial for understanding how the molecule interacts with its environment.
While specific crystallographic data for this compound is not publicly available, the table below presents representative data for a structurally related aryl-pyrrolidine derivative to illustrate the typical parameters obtained from a single-crystal X-ray diffraction study.
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₅H₁₉NO₃ |
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 24.295(3) |
| b (Å) | 15.086(3) |
| c (Å) | 7.552(3) |
| Volume (ų) | 2768(1) |
| Z (Molecules/unit cell) | 8 |
Vibrational Spectroscopy (Infrared, Raman) for Functional Group Analysis and Conformational Studies
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a powerful non-destructive method for identifying the functional groups present in a molecule. These techniques are based on the principle that molecules absorb energy at specific frequencies corresponding to their natural modes of vibration. libretexts.org The resulting spectrum serves as a molecular "fingerprint," providing valuable structural information. For this compound, IR and Raman spectroscopy can confirm the presence of the key structural motifs: the saturated amine ring and the substituted aromatic ring.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a change in the dipole moment. Key expected absorptions for this compound include:
N-H Stretch: A moderate, and sometimes broad, absorption in the 3300-3500 cm⁻¹ region, characteristic of the secondary amine in the pyrrolidine ring.
C-H Stretches: Aromatic C-H stretches typically appear as a group of weak to moderate bands just above 3000 cm⁻¹, while aliphatic C-H stretches of the pyrrolidine ring will absorb strongly just below 3000 cm⁻¹.
C=C Aromatic Stretch: The phenyl ring will exhibit several characteristic absorptions in the 1450-1600 cm⁻¹ region.
C-N Stretch: The stretching vibration of the C-N bond in the pyrrolidine ring is expected in the 1020-1250 cm⁻¹ range.
C-O Stretch: Strong absorptions corresponding to the aryl-alkyl ether linkages of the three methoxy groups are anticipated in the 1000-1300 cm⁻¹ region, often appearing as prominent bands.
Raman Spectroscopy: Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. A vibrational mode is Raman-active if it causes a change in the polarizability of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. For this molecule, Raman spectra would be expected to clearly show:
Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode around 1000 cm⁻¹.
Vibrations associated with the C-C backbone.
Conformational information can also be inferred from vibrational spectra. The precise frequencies of certain vibrational modes, particularly in the low-frequency "fingerprint" region (<1500 cm⁻¹), are sensitive to the molecule's conformation, such as the puckering of the pyrrolidine ring. nih.gov
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |
|---|---|---|---|
| N-H Stretch | Secondary Amine (Pyrrolidine) | 3300 - 3500 | Medium |
| Aromatic C-H Stretch | Phenyl Ring | 3010 - 3100 | Weak to Medium |
| Aliphatic C-H Stretch | Pyrrolidine Ring | 2850 - 2960 | Strong |
| C=C Aromatic Stretch | Phenyl Ring | 1450 - 1600 | Medium to Strong |
| Aryl C-O Stretch | Methoxy Groups | 1200 - 1275 | Strong |
| Alkyl C-O Stretch | Methoxy Groups | 1000 - 1075 | Strong |
| C-N Stretch | Pyrrolidine Ring | 1020 - 1250 | Medium |
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Stereochemical Confirmation
Chiroptical spectroscopy techniques are essential for investigating the stereochemistry of chiral molecules in solution. These methods rely on the differential interaction of chiral substances with left- and right-circularly polarized light. For this compound, which possesses a stereocenter at the C2 position of the pyrrolidine ring, Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) provide valuable data for confirming the absolute configuration of a separated enantiomer.
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. creative-biostructure.com This phenomenon arises because a chiral molecule has different refractive indices for left- and right-circularly polarized light. An ORD spectrum is a plot of specific rotation [α] versus wavelength.
Circular Dichroism (CD): CD measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. creative-biostructure.com A CD spectrum plots the difference in molar absorptivity (Δε) or the molar ellipticity [θ] against wavelength.
Both techniques are particularly informative in the wavelength regions where the molecule absorbs light (i.e., near a chromophore). The trimethoxyphenyl group in the target molecule serves as the primary chromophore. In the vicinity of an absorption band, a chiral molecule will exhibit a characteristic phenomenon known as the Cotton effect . kud.ac.in A Cotton effect is characterized by the combination of both circular dichroism and circular birefringence, resulting in a distinctive peak-and-trough shape in the ORD spectrum and a positive or negative band in the CD spectrum.
The sign of the Cotton effect (positive or negative) is directly related to the absolute configuration of the stereocenter(s) near the chromophore. By comparing the experimentally observed Cotton effect of an unknown enantiomer to that of a known standard or by applying established empirical rules, the absolute configuration can be confidently assigned. For this compound, the sign of the Cotton effect associated with the π → π* transitions of the aromatic ring would be used to confirm whether the sample is the (R)- or (S)-enantiomer. nih.gov
| Technique | Parameter | Typical Value | Information Yielded |
|---|---|---|---|
| CD | λmax (nm) | ~280 nm | Wavelength of maximum absorption difference (π → π* transition). |
| CD | Sign of Cotton Effect | Positive (+) or Negative (-) | Correlates to absolute configuration (R or S). |
| CD | Molar Ellipticity [θ] (deg·cm²·dmol⁻¹) | e.g., +5000 | Magnitude of the differential absorption. |
| ORD | Peak Wavelength (nm) | e.g., 290 nm | Corresponds to the Cotton effect. |
| ORD | Trough Wavelength (nm) | e.g., 270 nm | Corresponds to the Cotton effect. |
Computational and Theoretical Investigations of 2 2,3,4 Trimethoxyphenyl Pyrrolidine
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure, Stability, and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are pivotal in elucidating the electronic structure, stability, and reactivity of molecules like 2-(2,3,4-Trimethoxyphenyl)pyrrolidine. doi.orgscirp.org These computational approaches provide insights into molecular orbitals, charge distribution, and thermodynamic properties. scirp.org
DFT calculations, using functionals such as B3LYP, are commonly employed to optimize the molecular geometry and predict vibrational frequencies. scirp.org For a molecule with a trimethoxyphenyl group, these calculations can reveal the electronic effects of the methoxy (B1213986) substituents on the phenyl ring. The electron-donating nature of the methoxy groups influences the electron density of the aromatic system, which in turn affects the molecule's reactivity and intermolecular interactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a larger gap suggests higher stability and lower reactivity. For aromatic compounds, the HOMO is often localized on the phenyl ring, while the LUMO may be distributed across the entire molecule.
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a more rigorous but computationally expensive approach to studying electronic structure. scirp.org These methods are valuable for benchmarking DFT results and for calculations where electron correlation is particularly important.
Table 1: Predicted Electronic Properties of this compound (Illustrative)
| Property | Predicted Value | Method | Significance |
|---|---|---|---|
| HOMO Energy | -5.8 eV | DFT/B3LYP | Electron-donating capacity |
| LUMO Energy | -1.2 eV | DFT/B3LYP | Electron-accepting capacity |
| HOMO-LUMO Gap | 4.6 eV | DFT/B3LYP | Chemical stability and reactivity |
Note: The values in this table are illustrative and would need to be determined by specific quantum chemical calculations for this compound.
Conformational Analysis and Energy Landscape Mapping of the Pyrrolidine (B122466) and Trimethoxyphenyl Moieties
The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis and energy landscape mapping are computational techniques used to identify the stable conformations of a molecule and the energy barriers between them. researchgate.net
The pyrrolidine ring is not planar and exists in various puckered conformations, typically described as "envelope" and "twist" forms. nih.govresearchgate.net The substitution at the 2-position with a bulky trimethoxyphenyl group will significantly influence the preferred puckering of the pyrrolidine ring. The substituent can adopt either an axial or an equatorial position, with the equatorial position generally being more stable due to reduced steric hindrance. The specific preferred conformation, whether it is a C2-endo or C2-exo pucker, for instance, would be determined by a balance of steric and electronic factors.
Computational methods such as potential energy surface (PES) scanning can be used to map the energy landscape. This involves systematically changing the key dihedral angles of the molecule and calculating the energy at each point. The resulting map reveals the low-energy conformations (local minima) and the transition states that connect them.
Table 2: Key Dihedral Angles and Conformational States (Illustrative)
| Dihedral Angle | Description | Predicted Stable Conformations |
|---|---|---|
| C5-N1-C2-C6 | Pyrrolidine ring pucker | Envelope (e.g., C3-endo) and Twist (e.g., C3-endo/C4-exo) |
Note: The specific dihedral angles and stable conformations would be determined through detailed conformational analysis.
Molecular Dynamics (MD) Simulations of this compound in Different Environments
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing the study of the behavior of this compound over time in various environments. nih.govuzh.chmostwiedzy.plmostwiedzy.pl
MD simulations are a powerful tool for understanding the dynamics of a ligand bound to a protein. nih.govmdpi.commdpi.com Once a potential binding mode of this compound to a protein target is identified (for example, through molecular docking), MD simulations can be used to assess the stability of the protein-ligand complex. mdpi.commdpi.com These simulations can reveal how the ligand and protein adapt to each other's presence, the flexibility of the ligand in the binding site, and the key intermolecular interactions that are maintained over time.
The simulations can also be used to calculate the binding free energy of the ligand to the protein, providing a more accurate estimate of binding affinity than docking scores alone. Methods such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used for this purpose.
The behavior of this compound in aqueous solution can be studied using MD simulations to understand its solvation properties. These simulations can provide information on the hydration shell of the molecule and its conformational preferences in water.
Theoretical models are also used to predict the ability of a small molecule to permeate biological membranes. tandfonline.comresearchgate.netnih.govresearchgate.net The inhomogeneous solubility-diffusion model is a common theoretical framework used in conjunction with MD simulations to calculate the permeability coefficient of a molecule across a lipid bilayer. acs.org This involves calculating the potential of mean force (PMF) for moving the molecule from the aqueous phase into and across the membrane. The PMF profile reveals the free energy barriers that the molecule must overcome to permeate the membrane.
Molecular Docking and Ligand-Target Interaction Prediction with Biological Macromolecules
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or nucleic acid. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. ajpp.inopenaccessjournals.comlibretexts.org
For this compound, molecular docking could be used to identify potential biological targets by screening it against a library of protein structures. The docking process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the target and then scoring these poses based on a scoring function that estimates the binding affinity.
The results of a molecular docking study can identify the most likely binding site for this compound on a given protein. tdx.catplos.org Analysis of the predicted binding pose can reveal the key intermolecular interactions that stabilize the ligand-protein complex. These interactions can include:
Hydrogen bonds: The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor, while the N-H group can be a donor. The oxygen atoms of the methoxy groups can also act as hydrogen bond acceptors.
Hydrophobic interactions: The phenyl ring and the aliphatic part of the pyrrolidine ring can form hydrophobic interactions with nonpolar residues in the binding site.
π-π stacking: The aromatic trimethoxyphenyl ring can engage in π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan. researchgate.net
Docking studies on compounds containing a trimethoxyphenyl moiety have shown that this group can fit into hydrophobic pockets of protein binding sites, with the methoxy groups often forming hydrogen bonds with nearby polar residues. nih.govmdpi.comresearchgate.netnih.gov Similarly, the pyrrolidine scaffold is a common feature in many biologically active molecules and its interactions within protein binding sites are well-documented. scispace.comnih.govnih.govmdpi.com
Table 3: Potential Intermolecular Interactions of this compound in a Protein Binding Site
| Interaction Type | Molecular Moiety Involved | Potential Interacting Amino Acid Residues |
|---|---|---|
| Hydrogen Bond Donor | Pyrrolidine N-H | Asp, Glu, Ser, Thr |
| Hydrogen Bond Acceptor | Pyrrolidine N, Methoxy O | Asn, Gln, Ser, Thr, Tyr, Arg, Lys |
| Hydrophobic Interactions | Phenyl ring, Pyrrolidine CH2 groups | Ala, Val, Leu, Ile, Phe, Trp, Met |
Pharmacological and Biochemical Investigations of 2 2,3,4 Trimethoxyphenyl Pyrrolidine Preclinical & Mechanistic Focus
Target Identification and Validation through In Vitro Assays
Receptor Binding Affinity Profiling and Selectivity Studies
Specific receptor binding affinity profiles for 2-(2,3,4-trimethoxyphenyl)pyrrolidine are not extensively documented. However, the pyrrolidine (B122466) scaffold is a versatile structural motif present in various biologically active compounds known to interact with G protein-coupled receptors (GPCRs). For instance, different substituted pyrrolidine derivatives have been developed as potent and selective antagonists for the CCR5 receptor. researchgate.net Similarly, heterocyclic structures fused with a pyrrole (B145914) ring, which share features with pyrrolidine, have been designed to target the corticotropin-releasing factor 1 (CRF1) receptor. nih.gov These examples highlight the potential of the pyrrolidine core to be adapted for specific receptor interactions, although the precise receptor affinity and selectivity profile of this compound itself remains to be elucidated.
Enzyme Inhibition Kinetics and Mechanistic Elucidation (e.g., Tubulin Polymerization, Kinase Inhibition)
Tubulin Polymerization Inhibition
The most probable and extensively studied mechanism for compounds containing a trimethoxyphenyl moiety is the inhibition of tubulin polymerization. nih.gov The TMP group is a key structural feature of many colchicine-site binding agents. nih.gov These agents bind to the β-subunit of tubulin at the interface between α- and β-tubulin heterodimers, physically preventing the polymerization required to form microtubules. nih.gov This disruption of microtubule dynamics is a potent antimitotic mechanism.
Numerous studies on analogs with a TMP ring demonstrate significant inhibitory activity on tubulin assembly. For example, compounds where the TMP moiety is linked to various heterocyclic or aromatic systems consistently show potent inhibition of tubulin polymerization, often with IC50 values in the low micromolar or even nanomolar range. nih.govnih.govmdpi.com This suggests that this compound likely acts as a microtubule-destabilizing agent by binding to the colchicine (B1669291) site on tubulin.
| Compound | Description | Tubulin Polymerization IC50 (µM) | Reference |
|---|---|---|---|
| Compound 9p | 3-(Naphthalen-2-yl)-4-(3,4,5-trimethoxyphenyl)pyridine | Concentration-dependent inhibition similar to CA-4 | nih.gov |
| Compound 7 | 1-(N-methyl-1H-indol-5-yl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole | ~1.5 µM | nih.gov |
| Compound 7a | Chalcone-based hybrid | 1.6 µM | mdpi.com |
| Compound 14 | (E)-3-(6-Chloro-2H-chromen-3-yl)-1-(3,4,5-trimethoxyphenyl) prop-2-en-1-one | 19.6 µM | tandfonline.com |
| Compound 4d | 2-(Benzo[d]oxazol-2-ylthio)-N-(4-methoxybenzyl)-N-(3,4,5-trimethoxyphenyl)acetamide | 3.35 µM | researchgate.net |
| Combretastatin (B1194345) A-4 (CA-4) | Reference Compound | 0.92 µM | mdpi.com |
Kinase Inhibition
| Kinase Target | % Inhibition at 10 µM |
|---|---|
| VEGFR-2 | 94% |
| FGFR1 | 89% |
| PDGFR-β | 85% |
| EGFR | 78% |
Ion Channel Modulation Studies
Currently, there is no specific information available in the scientific literature regarding the direct modulatory effects of this compound on ion channels. While various heterocyclic compounds are known to modulate ion channel activity, dedicated studies for this particular compound have not been reported. nih.gov
Mechanistic Studies of this compound at the Molecular and Cellular Level (In Vitro and Non-Human Models)
Cellular Uptake and Subcellular Localization Studies
Direct experimental data on the cellular uptake and subcellular localization of this compound are not available. However, based on its molecular structure, certain predictions can be made. The trimethoxyphenyl group confers significant lipophilicity to the molecule, which would likely facilitate its passage across the plasma membrane via passive diffusion. researchgate.net
Once inside the cell, its primary target is presumed to be the tubulin protein. Therefore, the compound is expected to localize within the cytoplasm, where it can interact with the soluble tubulin heterodimers and the dynamic microtubule network. jneurosci.org Immunocytochemical studies of other microtubule inhibitors confirm their action within the cytoplasm and their effect on the organization of the mitotic spindle during cell division. nih.gov
Modulation of Intracellular Signaling Pathways (e.g., Cell Cycle, Apoptosis Induction in Cell Lines)
Cell Cycle Arrest
A hallmark of tubulin-destabilizing agents is the induction of cell cycle arrest at the G2/M phase. nih.gov By disrupting the formation and dynamics of the mitotic spindle, these compounds activate the spindle assembly checkpoint, which prevents the cell from proceeding into anaphase until all chromosomes are correctly attached to the spindle. medsci.org Prolonged failure to satisfy this checkpoint leads to mitotic arrest. Numerous studies on TMP-containing analogs have confirmed their ability to cause a significant accumulation of cells in the G2/M phase in various cancer cell lines. nih.govnih.goviiarjournals.orgrsc.org
| Compound | Cell Line | Treatment Concentration | % of Cells in G2/M Phase (Treated vs. Control) | Reference |
|---|---|---|---|---|
| Compound 9p | HeLa | 0.1 µM | Significantly increased proportion | nih.gov |
| FMTC | Huh7 | >200 nM | Significantly increased proportion | iiarjournals.org |
| Compound 6e | MCF-7 | 2.57 µM | 29.96% vs. 8.20% | rsc.org |
| Cinobufagin | A375 | 40 nM | ~40% vs. ~15% | frontiersin.org |
Apoptosis Induction
Sustained arrest at the G2/M checkpoint is a potent trigger for programmed cell death, or apoptosis. cardiff.ac.uk The anticancer activity of TMP-based tubulin inhibitors is strongly associated with their ability to induce apoptosis following mitotic arrest. tandfonline.comnih.gov The primary mechanism is often the activation of the intrinsic (or mitochondrial) apoptosis pathway. nih.gov
This pathway is characterized by several key events:
Modulation of Bcl-2 Family Proteins: An increase in the expression of pro-apoptotic proteins (like Bax) and a decrease in anti-apoptotic proteins (like Bcl-2). nih.gov
Mitochondrial Outer Membrane Permeabilization (MOMP): This leads to the loss of the mitochondrial membrane potential (ΔΨm). nih.govnih.gov
Cytochrome c Release: The release of cytochrome c from the mitochondria into the cytosol. nih.govnih.gov
Caspase Activation: Cytochrome c release triggers the formation of the apoptosome and the activation of initiator caspase-9, which in turn activates executioner caspases like caspase-3. nih.gov This caspase cascade dismantles the cell, leading to its death.
Some studies also indicate a potential role for the extrinsic (death receptor-mediated) pathway, showing upregulation of death receptors like DR4 and DR5 upon treatment with TMP analogs. nih.gov
Interaction with Biomembranes and Model Systems
The interaction of xenobiotics with biological membranes is a critical determinant of their pharmacokinetic and pharmacodynamic profiles. For a compound like this compound, its structure suggests a complex interplay with the lipid bilayer. The trimethoxyphenyl group imparts significant lipophilicity, which would favor partitioning into the hydrophobic core of the cell membrane. Conversely, the pyrrolidine ring, with its secondary amine, is a polar and potentially ionizable group that would interact with the polar head groups of the phospholipids (B1166683) or the aqueous environment.
The net effect of these competing properties governs the compound's ability to permeate membranes and its localization within the bilayer. Biophysical investigations using model systems such as liposomes, supported lipid bilayers (SLBs), and Langmuir monolayers are employed to characterize these interactions. nih.gov Techniques like differential scanning calorimetry (DSC) can reveal if the compound perturbs the phase transition temperature of the lipids, indicating insertion into the bilayer. Fluorescence spectroscopy, using probes sensitive to membrane fluidity, can elucidate effects on the order and dynamics of the lipid acyl chains.
While specific experimental data for this compound is not extensively available in public literature, its amphiphilic nature suggests it would likely orient at the membrane interface. The trimethoxyphenyl moiety would anchor within the upper region of the hydrophobic core, while the pyrrolidine nitrogen, depending on its protonation state, would reside near the polar headgroup region. This interaction could alter membrane properties such as fluidity and electrostatic surface potential, which may, in turn, influence the function of membrane-bound proteins. nih.gov
Structure-Activity Relationship (SAR) Studies for Biological Interactions of this compound Analogues
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how specific structural features of a molecule contribute to its biological activity. For analogues of this compound, SAR exploration would involve systematic modification of both the trimethoxyphenyl ring and the pyrrolidine scaffold to probe the requirements for optimal target interaction.
A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. nih.gov For the this compound scaffold, a hypothetical pharmacophore model can be proposed based on its key chemical features.
Key Pharmacophoric Features:
Aromatic/Hydrophobic Region: The trimethoxyphenyl ring provides a large, hydrophobic surface capable of engaging in van der Waals or π-π stacking interactions within a target's binding pocket.
Hydrogen Bond Acceptors: The three methoxy (B1213986) groups on the phenyl ring act as hydrogen bond acceptors.
Hydrogen Bond Donor/Acceptor: The secondary amine within the pyrrolidine ring can function as both a hydrogen bond donor and, via its lone pair of electrons, a hydrogen bond acceptor. nih.gov Its protonation state at physiological pH is a critical factor.
To optimize this scaffold, SAR studies would investigate modifications such as altering the substitution pattern of the methoxy groups (e.g., moving to the 3,4,5-positions), replacing them with other substituents (e.g., halogens, hydroxyls), or modifying the pyrrolidine ring. mdpi.com
Ligand Efficiency (LE) is a metric used to compare the binding affinity of different compounds relative to their size. taylorandfrancis.com It helps identify smaller, more efficient fragments for lead optimization. LE is calculated from the binding energy per heavy atom (non-hydrogen atom).
Formula for Ligand Efficiency: LE = -RT * ln(K_i) / N where R is the gas constant, T is the temperature, K_i is the binding affinity, and N is the number of heavy atoms. A more practical calculation is often used: LE = (1.37 * pK_i) / N. nih.gov
The table below illustrates a hypothetical SAR and ligand efficiency analysis for analogues of the title compound, demonstrating how potency and efficiency metrics guide optimization.
| Compound | Modification | Ki (nM) | Heavy Atoms (N) | Ligand Efficiency (LE) |
|---|---|---|---|---|
| Parent (2,3,4-TMP) | - | 50 | 18 | 0.57 |
| Analogue A | 3,4,5-Trimethoxy | 25 | 18 | 0.60 |
| Analogue B | 2,3-Dimethoxy | 200 | 17 | 0.51 |
| Analogue C | 4-Hydroxy | 100 | 16 | 0.57 |
This table contains hypothetical data for illustrative purposes.
The this compound molecule is chiral, with a stereocenter at the C2 position of the pyrrolidine ring. Therefore, it exists as a pair of enantiomers: (R)-2-(2,3,4-Trimethoxyphenyl)pyrrolidine and (S)-2-(2,3,4-Trimethoxyphenyl)pyrrolidine. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic fates. nih.gov This stereoselectivity arises because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. nih.gov
Often, the desired pharmacological activity resides predominantly in one enantiomer (the eutomer), while the other (the distomer) may be less active, inactive, or even contribute to off-target effects. Consequently, a critical step in the preclinical investigation of this compound would be the stereoselective synthesis or chiral separation of the individual enantiomers, followed by separate biological evaluation. chemistryviews.orgmdpi.comua.es
In Vitro Metabolic Stability and Biotransformation Pathways (Non-Human Systems, Academic Focus)
In vitro metabolism studies are essential for predicting a compound's in vivo pharmacokinetic behavior. nih.gov These assays, typically using liver fractions from preclinical species (e.g., rat, mouse), provide initial data on metabolic clearance and help identify potential metabolic liabilities. wuxiapptec.com
Metabolic stability is assessed by incubating the compound with a metabolically active system, most commonly liver microsomes or hepatocytes, and monitoring its disappearance over time. frontiersin.org Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I enzymes, particularly cytochrome P450 (CYP) oxidases. researchgate.net Hepatocytes (whole liver cells) contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism. nih.gov
The primary parameters derived from these studies are the in vitro half-life (t½) and the intrinsic clearance (CLint). nih.gov A short half-life and high clearance suggest the compound is rapidly metabolized, which may limit its oral bioavailability and duration of action in vivo.
The table below presents hypothetical data from a typical microsomal stability assay for this compound.
| Incubation Time (min) | % Parent Compound Remaining (Rat Liver Microsomes) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 15 | 60 |
| 30 | 35 |
| 60 | 12 |
This table contains hypothetical data for illustrative purposes. From such data, the in vitro t½ would be calculated as approximately 25 minutes, suggesting moderate to high intrinsic clearance.
Identifying the products of biotransformation is crucial for understanding clearance mechanisms and detecting the formation of potentially active or reactive metabolites. This is typically achieved by incubating the parent compound with liver microsomes or hepatocytes and analyzing the resulting mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
For this compound, several metabolic pathways can be predicted based on its structure. These are primarily Phase I reactions catalyzed by CYP enzymes. nih.gov
Probable Biotransformation Pathways:
O-Demethylation: The methoxy groups are susceptible to oxidative O-demethylation, which would remove a methyl group to form a hydroxylated (phenolic) metabolite and formaldehyde (B43269). Demethylation could occur at the 2, 3, or 4-position, leading to different isomers.
Aromatic Hydroxylation: A hydroxyl group could be added directly to an open position on the trimethoxyphenyl ring.
Pyrrolidine Ring Oxidation: The pyrrolidine ring can undergo oxidation at various positions, for example, to form a hydroxylated pyrrolidine or oxidation adjacent to the nitrogen to form a lactam.
N-Dealkylation: While this compound does not have an N-alkyl group, this pathway is common for related structures.
Following Phase I modifications, the newly introduced polar groups (e.g., hydroxyls) can undergo Phase II conjugation reactions, such as glucuronidation, to further increase water solubility and facilitate excretion. nih.gov
The table below lists the potential primary metabolites of this compound.
| Potential Metabolite | Metabolic Reaction | Phase | Description |
|---|---|---|---|
| M1 | O-Demethylation | I | Loss of a CH2 from one of the methoxy groups to form a phenol. |
| M2 | Aromatic Hydroxylation | I | Addition of a hydroxyl (-OH) group to the phenyl ring. |
| M3 | Pyrrolidine Hydroxylation | I | Addition of a hydroxyl (-OH) group to the pyrrolidine ring. |
| M4 | Glucuronide Conjugate | II | Conjugation of a glucuronic acid moiety to a hydroxylated metabolite (e.g., M1). |
This table lists predicted metabolites based on common biotransformation pathways.
Advanced Analytical Methodologies for 2 2,3,4 Trimethoxyphenyl Pyrrolidine Research
High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Separations
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for both the assessment of chemical purity and the challenging task of separating the enantiomers of 2-(2,3,4-Trimethoxyphenyl)pyrrolidine. The direct separation of enantiomers is frequently accomplished using chiral HPLC, which employs a chiral stationary phase (CSP) to differentiate between the stereoisomers. chromatographyonline.com
The development of a robust chiral HPLC method for this compound involves a systematic screening of various chiral stationary phases and mobile phase compositions to achieve optimal enantiomeric resolution. The presence of an aromatic ring and a secondary amine in the target molecule makes polysaccharide-based CSPs particularly suitable candidates.
Method Development Strategy: A typical strategy begins with selecting a set of diverse CSPs, often including those based on derivatized cellulose (B213188) and amylose, which are known for their broad applicability. researchgate.net The screening process involves testing these columns with different mobile phase systems, such as normal-phase (e.g., hexane/alcohol mixtures), reversed-phase (e.g., acetonitrile/water), and polar organic modes. chromatographyonline.commdpi.com For basic compounds like this compound, the addition of small amounts of an amine modifier (e.g., diethylamine) to a normal-phase mobile phase or an acid (e.g., trifluoroacetic acid) to a reversed-phase mobile phase is often necessary to improve peak shape and resolution. chromatographyonline.comnih.gov
Key parameters that are optimized during method development include:
Chiral Stationary Phase (CSP): Selection is based on the chemical properties of the analyte. Polysaccharide-based phases like cellulose tris(3,5-dimethylphenylcarbamate) are often effective for compounds containing aromatic and polar functional groups.
Mobile Phase Composition: The ratio of solvents is adjusted to fine-tune retention time and selectivity. mdpi.com
Flow Rate: Lower flow rates can sometimes improve chiral separations.
Temperature: Column temperature can significantly influence enantioselectivity; therefore, it must be carefully controlled and optimized. mdpi.com
Once a suitable separation is achieved, the method is validated according to established guidelines to ensure its reliability. Validation parameters typically include specificity, linearity, accuracy, precision, and limit of quantification (LOQ). nih.govmdpi.com
Table 1: Overview of Common Chiral Stationary Phases for HPLC
| CSP Type | Chiral Selector | Common Application Area | Typical Mobile Phase Modes |
|---|---|---|---|
| Polysaccharide-Based | Derivatized Cellulose or Amylose | Broad-spectrum enantioselectivity, especially for aromatic compounds | Normal Phase, Reversed Phase, Polar Organic |
| Protein-Based | α1-acid glycoprotein (B1211001) (AGP), Cellobiohydrolase (CBH) | Separation of ionizable compounds, particularly in bioanalysis | Reversed Phase (aqueous buffers) |
| Macrocyclic Glycopeptide | Vancomycin, Teicoplanin | Separation of polar and ionizable molecules, including primary amines | Polar Ionic, Polar Organic, Reversed Phase |
After developing an effective analytical method, preparative HPLC can be employed to isolate multigram quantities of each enantiomer of this compound. This scale-up process is essential for further stereospecific research. The primary goals in preparative chromatography are to maximize throughput and purity while maintaining high recovery. nih.gov
Key considerations for preparative HPLC include:
High Loading Capacity: The CSP must be able to handle a large amount of the racemic mixture without significant loss of resolution. nih.gov
Solubility: The mobile phase must be chosen to ensure high solubility of the compound, allowing for the injection of concentrated samples. chiraltech.com
Efficiency and Throughput: To increase throughput, larger columns with larger particle sizes are used. Techniques such as stacked injections, where subsequent injections are made before the previous run is complete, can significantly reduce the total separation time.
For industrial-scale separations, continuous chromatographic techniques like simulated moving bed (SMB) chromatography offer a more efficient alternative to traditional batch preparative HPLC. chiraltech.com
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives and Trace Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and thermally stable compounds. semanticscholar.org For a compound like this compound, which contains a polar secondary amine, direct analysis by GC can be challenging due to potential peak tailing and poor chromatographic performance. Therefore, derivatization is often a necessary step to enhance its volatility and thermal stability. nih.gov
The secondary amine of the pyrrolidine (B122466) ring is the primary target for derivatization. Acylation with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) or heptafluorobutyric anhydride (HFBA) can produce stable, volatile derivatives with excellent chromatographic properties. nih.gov The resulting mass spectra are often highly specific, with unique fragmentation patterns that allow for unambiguous identification of the parent compound and its isomers. researchgate.net
The electron ionization (EI) mass spectrum of a derivatized this compound would be expected to show characteristic fragments resulting from:
Cleavage of the bond between the pyrrolidine ring and the trimethoxyphenyl group.
Fragmentation of the pyrrolidine ring.
Loss of methoxy (B1213986) groups from the aromatic ring.
GC-MS is particularly valuable for trace analysis, such as identifying impurities in a synthesized batch or detecting the compound in complex matrices.
Table 2: Potential Derivatization Agents for GC-MS Analysis
| Agent Class | Example Reagent | Target Functional Group | Purpose |
|---|---|---|---|
| Acylating Agents | Trifluoroacetic Anhydride (TFAA) | Secondary Amine | Increases volatility and thermal stability |
| Acylating Agents | Pentafluoropropionic Anhydride (PFPA) | Secondary Amine | Creates stable derivatives with good chromatographic properties |
Capillary Electrophoresis (CE) for Compound Characterization and Separation
Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as extremely high efficiency, short analysis times, and minimal sample consumption. researchgate.net It is well-suited for the analysis of pharmaceuticals and related substances. nih.gov For this compound, which is a basic compound, Capillary Zone Electrophoresis (CZE) is a particularly useful mode.
In CZE, separation is based on the differences in the charge-to-size ratio of analytes. researchgate.net By conducting the analysis in an acidic buffer, the pyrrolidine nitrogen becomes protonated, imparting a positive charge on the molecule. This allows it to be separated from neutral impurities and other charged species based on its electrophoretic mobility. CE can be a powerful tool for:
Purity Determination: Assessing the presence of minute impurities that may not be resolved by HPLC.
Physicochemical Characterization: CE can be used to experimentally determine the acid dissociation constant (pKa) of the compound by measuring its electrophoretic mobility at different pH values. researchgate.net
Chiral Separations: With the addition of a chiral selector (e.g., cyclodextrins) to the background electrolyte, CE can also be adapted to perform enantiomeric separations.
Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Complex Mixture Analysis in Research
Hyphenated techniques, which couple a separation method with a powerful spectroscopic detector, are indispensable for the analysis of complex mixtures encountered in research. wisdomlib.org
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS combines the separation power of HPLC with the sensitivity and specificity of tandem mass spectrometry. scribd.comnih.gov This technique is the gold standard for trace quantitative analysis in complex matrices. nih.gov Using modes like selected reaction monitoring (SRM), LC-MS/MS can achieve extremely low limits of detection, making it ideal for metabolic studies or for identifying and quantifying low-level degradation products of this compound. mdpi.com The structural information from MS/MS fragmentation patterns aids in the tentative identification of unknown related substances. nih.gov
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR): LC-NMR directly links an HPLC system to an NMR spectrometer, enabling the acquisition of high-resolution NMR spectra of compounds as they elute from the column. semanticscholar.org This provides unambiguous structural elucidation of separated components without the need for prior isolation. wisdomlib.org This is particularly valuable for:
Impurity Identification: Determining the precise chemical structure of unknown impurities or degradation products.
Isomer Differentiation: Distinguishing between structural isomers that may have identical mass spectra. researchgate.net
Different LC-NMR operational modes, such as on-flow, stopped-flow, and loop storage (LC-SPE-NMR), offer flexibility depending on the concentration of the analyte and the required analysis time. semanticscholar.orgresearchgate.net
Electrochemical Analysis and Redox Properties Determination
The this compound molecule contains an electron-rich trimethoxyphenyl group, which is an electroactive moiety susceptible to oxidation. Electrochemical methods, such as cyclic voltammetry (CV), can be used to investigate its redox properties. ntu.edu.tw
Cyclic voltammetry involves scanning the potential of an electrode and measuring the resulting current. This technique can determine the oxidation potential of the trimethoxyphenyl group, providing insight into the ease with which the molecule can lose electrons. nih.gov The analysis can also reveal the stability of the resulting oxidized species (cation radicals). ntu.edu.twaalto.fi The electrochemical behavior is influenced by the molecular structure and the solvent system used. ntu.edu.tw Such studies are crucial for understanding potential degradation pathways involving oxidation and for applications where the compound's electronic properties are of interest.
Table 3: Hypothetical Setup for Electrochemical Analysis
| Parameter | Description | Purpose |
|---|---|---|
| Technique | Cyclic Voltammetry (CV) | To measure the potential at which oxidation and reduction occur. |
| Working Electrode | Glassy Carbon Electrode | Provides a stable and inert surface for the redox reactions. |
| Reference Electrode | Ag/AgCl | Provides a stable reference potential against which the working electrode potential is measured. |
| Counter Electrode | Platinum Wire | Completes the electrical circuit. |
| Solvent/Electrolyte | Acetonitrile with 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) | Provides a conductive medium with a wide potential window. |
Future Directions and Emerging Research Avenues for 2 2,3,4 Trimethoxyphenyl Pyrrolidine
Development of Novel and Sustainable Synthetic Methodologies for the Pyrrolidine (B122466) Scaffold
The synthesis of functionalized pyrrolidines is a topic of longstanding interest. nih.gov Future research on 2-(2,3,4-trimethoxyphenyl)pyrrolidine will benefit from the development of novel and sustainable synthetic routes. Traditional methods can be resource-intensive; therefore, modern approaches that are more atom-economical and environmentally benign are highly desirable.
Key areas for development include:
Catalytic Asymmetric 1,3-Dipolar Cycloadditions: This method is one of the most direct approaches for the enantioselective synthesis of substituted pyrrolidines. mappingignorance.org It involves the reaction of azomethine ylides with dipolarophiles and can generate multiple stereocenters with high control. mappingignorance.orgnih.gov Future work could focus on designing specific catalysts, such as those based on copper(I) or silver(I), to efficiently produce enantiomerically pure this compound. mappingignorance.org
Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, reducing waste and improving synthetic efficiency. tandfonline.com Developing an MCR strategy for this compound would streamline its synthesis, making it more viable for large-scale production and library generation.
Biocatalytic Approaches: The use of enzymes, such as transaminases, is an emerging sustainable method for producing chiral amines, including substituted pyrrolidines. nih.govacs.org A future avenue of research would be to identify or engineer an enzyme capable of stereoselectively synthesizing the chiral centers of this compound from readily available starting materials. nih.gov
Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times and improve yields. Applying MAOS to the synthesis of the pyrrolidine scaffold of this specific compound could enhance synthetic efficiency and support green chemistry principles. nih.gov
Exploration of Undiscovered Biological Targets or Pathways for Mechanistic Insight
While the pyrrolidine scaffold is present in drugs with a wide range of activities—including antibacterial, antiviral, anticancer, and anti-inflammatory properties—the specific biological targets of this compound remain uncharacterized. nih.govfrontiersin.org A crucial future direction is the systematic screening of this compound against various biological targets to elucidate its mechanism of action.
The trimethoxyphenyl (TMP) moiety is a known feature of potent tubulin polymerization inhibitors like combretastatin (B1194345) A-4. nih.gov Extensive studies have shown that derivatives containing the TMP fragment exhibit significant anticancer potency by targeting tubulin, among other mechanisms. mdpi.com Therefore, initial investigations could logically focus on:
Tubulin Polymerization Assays: To determine if this compound interferes with microtubule dynamics, a hallmark of many TMP-containing anticancer agents. nih.gov
Enzyme Inhibition Panels: Screening against panels of enzymes, such as kinases, proteases, or metabolic enzymes like dipeptidyl peptidase-IV (DPP-IV), could reveal novel inhibitory activities. frontiersin.org
Antibacterial Target Inhibition: Pyrrolidine derivatives have been shown to inhibit bacterial DNA gyrase and topoisomerase IV. nih.govfrontiersin.org Assessing the activity of this compound against these essential bacterial enzymes could uncover potential as an antimicrobial agent.
Identifying the specific molecular targets will be fundamental for understanding its therapeutic potential and for the rational design of more potent and selective next-generation compounds.
Rational Design of Next-Generation Pyrrolidine Derivatives Based on Advanced Mechanistic Understanding
Once a primary biological target for this compound is identified, a rational design approach can be employed to develop derivatives with improved efficacy, selectivity, and pharmacokinetic properties. nbinno.com This process relies on a deep understanding of the structure-activity relationships (SAR).
Future research in this area would involve:
Computational Modeling and Docking: Using the structure of the identified target, computational docking studies can predict the binding mode of this compound. This provides insights into the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that govern binding affinity.
Systematic Structural Modifications: A library of analogues could be synthesized to probe the SAR. Modifications could include:
Altering the substitution pattern on the trimethoxyphenyl ring to determine the optimal arrangement of the methoxy (B1213986) groups.
Introducing different substituents on the pyrrolidine ring to enhance target engagement or modulate physical properties.
Varying the stereochemistry at the chiral centers to identify the most active stereoisomer. nih.gov
Pharmacokinetic Profiling: New derivatives would be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties to ensure they possess drug-like characteristics suitable for further development.
This iterative cycle of design, synthesis, and testing is crucial for transforming a lead compound into a viable drug candidate. nih.gov
Application as Molecular Probes in Chemical Biology and Proteomics Research
Molecular probes are essential tools for studying complex biological systems. They can be used to identify protein targets, visualize cellular processes, and elucidate drug mechanisms. If this compound demonstrates potent and selective biological activity, it could serve as a scaffold for the development of chemical probes.
Future work could involve:
Functionalization: Attaching reporter tags, such as fluorescent dyes or biotin, to a non-critical position of the molecule. This would allow for the visualization of the compound's localization within cells or for the isolation of its binding partners.
Affinity-Based Protein Profiling: Converting the compound into a probe for affinity-based proteomics to identify its direct protein targets in a cellular context.
Photoaffinity Labeling: Incorporating a photoreactive group that, upon UV irradiation, forms a covalent bond with the target protein, enabling unambiguous target identification.
The development of such probes would provide powerful tools for dissecting the specific biological pathways modulated by this class of compounds. nih.gov
Unexplored Stereochemical Impacts on Diverse Biological Systems
Stereochemistry plays a critical role in the activity of chiral drugs, as different enantiomers can have vastly different pharmacological and toxicological profiles. mappingignorance.orgnih.gov The structure of this compound contains at least one stereocenter, meaning it exists as a pair of enantiomers ((R) and (S)).
A significant and currently unexplored research avenue is the impact of its stereochemistry on biological activity. Key future investigations must include:
Enantioselective Synthesis: The development of synthetic methods that can produce each enantiomer in high purity is a prerequisite for these studies. nih.gov
Stereospecific Biological Evaluation: Each pure enantiomer should be tested separately to determine if the observed biological activity is stereospecific. It is common for one enantiomer to be significantly more potent than the other or for the two to have entirely different effects. nih.gov
Conformational Analysis: The presence of fluorine or other substituents can significantly influence the conformation of the pyrrolidine ring (e.g., pseudoequatorial vs. pseudoaxial puckering), which in turn affects how the molecule interacts with its biological target. nih.gov Quantum chemical analysis could be used to understand the conformational preferences of the different stereoisomers of this compound. nih.gov
Understanding these stereochemical nuances is essential for developing a safe and effective therapeutic agent. nih.gov
Advanced Bioanalytical Method Development for Quantitative Research Studies
To advance this compound from a laboratory chemical to a potential therapeutic agent, robust and validated bioanalytical methods are required for its quantification in biological matrices such as blood, plasma, and urine. onlinepharmacytech.info These methods are fundamental for preclinical pharmacokinetic, toxicokinetic, and metabolism studies.
Future research should focus on developing a sensitive and selective quantitative assay, likely using:
High-Performance Liquid Chromatography (HPLC): A standard technique for separating compounds in a mixture.
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS or LC-MS/MS), this technique provides high sensitivity and selectivity for detecting and quantifying specific molecules in complex biological samples. onlinepharmacytech.info
The development process would involve optimizing sample preparation (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction), chromatographic conditions, and mass spectrometric parameters. The final method would need to be fully validated according to regulatory guidelines, assessing parameters such as linearity, accuracy, precision, selectivity, and stability. researchgate.net
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for optimizing the yield of 2-(2,3,4-Trimethoxyphenyl)pyrrolidine?
- Methodological Answer : The synthesis typically involves coupling a trimethoxyphenyl boronic acid with a pyrrolidine precursor via Suzuki-Miyaura cross-coupling (Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/EtOH solvent system at 90–105°C) . Yield optimization requires careful control of stoichiometry, temperature, and catalyst loading. For example, excess boronic acid (1.2–1.5 equivalents) and inert atmosphere conditions minimize side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate the product .
Q. How can the stereochemistry and structural conformation of this compound be characterized?
- Methodological Answer : X-ray crystallography is the gold standard for resolving stereochemistry. Monoclinic crystal systems (space group P21/c) have been reported for similar trimethoxyphenyl-pyrrolidine derivatives, with unit cell parameters a ≈ 7.6 Å, b ≈ 10.2 Å, c ≈ 18.6 Å, and β ≈ 104.8° . Complementary techniques include:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy protons at δ 3.7–3.9 ppm).
- HPLC-MS : To assess purity and molecular ion peaks (expected m/z ≈ 263 for [M+H]⁺) .
Q. What are the key physicochemical properties influencing solubility and reactivity?
- Methodological Answer : The trimethoxyphenyl group enhances hydrophobicity (logP ≈ 2.5–3.0), requiring polar aprotic solvents (e.g., DMSO, DMF) for in vitro assays. Reactivity is influenced by electron-donating methoxy groups, which stabilize intermediates in nucleophilic substitution reactions. Thermal stability can be assessed via differential scanning calorimetry (DSC), with decomposition temperatures >200°C observed in analogous compounds .
Advanced Research Questions
Q. How do substituent positions (2,3,4- vs. 3,4,5-trimethoxy) on the phenyl ring affect biological activity?
- Methodological Answer : Comparative structure-activity relationship (SAR) studies are critical. For example:
- Enzyme Inhibition : 3,4,5-Trimethoxyphenyl derivatives exhibit stronger binding to kinases (e.g., EGFR) due to enhanced π-π stacking with aromatic residues in the active site .
- Anticancer Activity : 2,3,4-Substitution may reduce steric hindrance, improving cellular uptake (tested via MTT assays in HeLa or MCF-7 cell lines) .
- Experimental Design : Synthesize both positional isomers and compare IC₅₀ values in target assays. Molecular docking (AutoDock Vina) can predict binding modes .
Q. What analytical approaches resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Recommended steps:
- Reproducibility Checks : Standardize assay protocols (e.g., ATP concentration in kinase assays).
- Purity Validation : Use HPLC-MS to confirm >95% purity.
- Meta-Analysis : Compare data across studies using tools like Prism® to identify outliers. For example, discrepancies in cytotoxicity may stem from variable cell passage numbers or serum concentrations .
Q. How can computational modeling predict interactions with biological targets?
- Methodological Answer :
- Docking Simulations : Use Schrödinger Suite or MOE to model interactions with receptors (e.g., G-protein-coupled receptors). Focus on hydrogen bonds between pyrrolidine nitrogen and Asp113 in the binding pocket .
- MD Simulations : Run 100-ns trajectories (AMBER force field) to assess stability of ligand-receptor complexes. Key metrics include RMSD (<2.0 Å) and binding free energy (MM-PBSA calculations) .
Q. What strategies mitigate toxicity while retaining bioactivity in preclinical studies?
- Methodological Answer :
- Prodrug Design : Modify the pyrrolidine nitrogen with acetyl groups to reduce off-target effects. Hydrolysis in vivo regenerates the active compound .
- In Vivo Testing : Use zebrafish models to screen for acute toxicity (LC₅₀) before rodent studies. Dose optimization (e.g., 10–50 mg/kg) balances efficacy and safety .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
